1-(甲磺酰基)-2-((苯磺酰基)甲基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

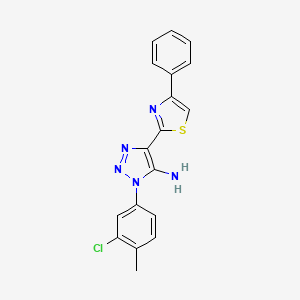

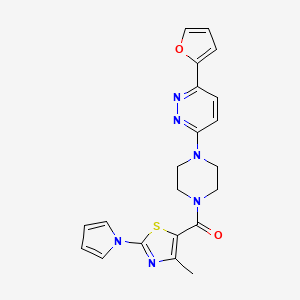

The compound seems to be a derivative of pyrrolidine, which is a heterocyclic amine used as a building block in pharmaceutical and fine chemical manufacturing . It contains sulfonyl groups, which are often used in organic synthesis.

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for the synthesis of pyrrolidine derivatives. For instance, a monomer containing two phenylsulfonyl groups can be synthesized and reacted with bisthiols under mild conditions, leading to the synthesis of novel polymers .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, can produce a pyrolinium moiety .科学研究应用

Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features, particularly the sulfonyl and pyrrolidine groups, make it a valuable precursor in the construction of molecules with potential therapeutic effects. For instance, derivatives of pyrrolidine are known to exhibit a range of biological activities and can be found in a variety of medicinal agents .

Asymmetric Synthesis

Chiral pyrrolidine derivatives, such as the one , are often employed in asymmetric synthesis. They can act as chiral auxiliaries or catalysts to induce stereoselectivity in chemical reactions, which is crucial for producing enantiomerically pure substances. This has significant implications in the development of drugs where the chirality of a molecule can determine its pharmacological activity .

Metal-Organic Frameworks (MOFs)

The compound’s functional groups are suitable for incorporation into metal-organic frameworks. MOFs are crystalline materials with a variety of applications, including catalysis, gas storage, and separation processes. The pyrrolidine moiety can be used to introduce chirality or specific binding sites within the MOF structure, enhancing its utility in enantioselective catalysis and other applications .

Materials Science

In materials science, this compound can be used to modify the properties of polymers or create new materials with desired characteristics. For example, introducing sulfonyl groups into polymers can improve their thermal stability and chemical resistance, making them suitable for high-performance applications .

Environmental Science

Derivatives of this compound may find applications in environmental science, particularly in the development of sensors or absorbents for environmental pollutants. The chemical structure allows for potential interactions with various contaminants, aiding in their detection or removal from ecosystems .

Biochemistry Research

In biochemistry, the compound’s derivatives could be used to study enzyme-substrate interactions or to mimic certain biological processes. The pyrrolidine ring is a common motif in natural products and bioactive molecules, making it relevant for probing biological pathways and mechanisms .

Analytical Chemistry

The compound can serve as a standard or reagent in analytical methods. Its well-defined structure makes it suitable for use in calibration curves or as a reactant in the development of new analytical techniques, such as chromatography or spectroscopy .

Pharmacology

In pharmacology, the compound’s derivatives could be investigated for their potential as drug candidates or pharmacological tools. The sulfonyl groups, in particular, are often found in drug molecules and can influence the pharmacokinetics and pharmacodynamics of these compounds .

属性

IUPAC Name |

2-(benzenesulfonylmethyl)-1-methylsulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S2/c1-18(14,15)13-9-5-6-11(13)10-19(16,17)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQIPRBWBTZFHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889799.png)

![3-benzyl-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889802.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2889804.png)

![N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2889810.png)

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N,N-diethylacetamide](/img/structure/B2889811.png)

![4-[[(Z)-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2889813.png)

![7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2889815.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2889818.png)